molecular formula C11H6INO B3003055 6-Iodo-1H-benzo[cd]indol-2-one CAS No. 24950-40-1

6-Iodo-1H-benzo[cd]indol-2-one

Cat. No.: B3003055
CAS No.: 24950-40-1
M. Wt: 295.079
InChI Key: NKMXUJUVJKYTDJ-UHFFFAOYSA-N
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Description

6-Iodo-1H-benzo[cd]indol-2-one is a useful research compound. Its molecular formula is C11H6INO and its molecular weight is 295.079. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Naphthostyryl Derivatives : 6-Iodo-1H-benzo[cd]indol-2-one is used in synthesizing new naphthostyryl derivatives, which are valuable in the synthesis of Hantzsch thiazoles. The molecular and crystal structure of one such derivative was studied by X-ray diffraction (Dyachenko, Kashner, & Samusenko, 2014).

  • Development of Visible-light-absorbing Photoinitiators : It serves as a basis for the synthesis of dyes that act as visible-light-absorbing photoinitiators in radical polymerization processes. These dyes are evaluated for their absorption, fluorescence, and phosphorescence spectra (Strzelczyk, Michalski, & Podsiadły, 2016).

  • Asymmetric Synthesis of Tetrahydrocyclopropa Compounds : The compound is utilized in asymmetric synthesis processes, specifically in creating tetrahydrocyclopropa derivatives, which are significant in the study of DNA alkylation subunits (Lajiness & Boger, 2011).

Applications in Material Science

  • Synthesis of Benzo[e]Indol Salts for Nonlinear Optics : Benzo[e]indol salts derived from this compound are synthesized and evaluated for their potential in second-order nonlinear optics, a field crucial for integrated photonics and optical data storage (Wen et al., 2020).

  • Development of Heptamethine Salts for Photovoltaics : Heptamethine salts based on benzo[cd]indol-2(1H)-ones, including compounds derived from this compound, are developed for photovoltaic and photodetector cells, demonstrating photoresponse at deep near-infrared wavelengths (Young et al., 2016).

Biological and Pharmaceutical Research

  • Inhibitors of Thymidylate Synthase : The compound is used in the design and synthesis of benz[cd]indole-containing inhibitors of thymidylate synthase, a key enzyme in nucleotide biosynthesis. These inhibitors have been studied for their potential in cancer treatment (Varney et al., 1992).

  • Discovery of BET Bromodomain Inhibitors : Benzo[cd]indol-2(1H)-one derivatives are identified as a new class of BET bromodomain inhibitors, starting from structure-based virtual screening. These compounds have shown promise in the treatment of cancer and inflammatory diseases (Xue et al., 2016).

Mechanism of Action

Target of Action

The primary target of 6-Iodo-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

This compound enters the cancer cells via the polyamine transporter localized in the lysosomes . This compound causes autophagy and apoptosis . Autophagy is a process where the cell degrades its own components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .

Pharmacokinetics

The compound is known to be soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which can lead to the death of these cells. Additionally, it exhibits stronger green fluorescence than its analogs, indicating its potential as an imaging agent .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of lysosomes and polyamine transporters . Environmental factors that affect the stability and function of these cellular components could potentially influence the compound’s action, efficacy, and stability.

Future Directions

“6-Iodo-1H-benzo[cd]indol-2-one” has potential applications in cancer therapy, particularly as a lysosome-targeted anti-metastatic agent . It has been suggested that this compound could be used as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .

Properties

IUPAC Name

6-iodo-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6INO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMXUJUVJKYTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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